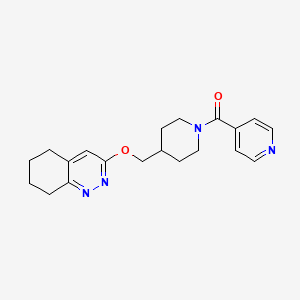

Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a member of the class of organic compounds known as phenylpyridines . It has a molecular formula of C20H24N4O2 and a molecular weight of 352.438.

Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reactants used. Unfortunately, specific details about the chemical reactions involving this compound are not available in the resources I have .Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.438. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Research into compounds with similar structures focuses on their synthesis and potential as intermediates in organic reactions. For example, studies on the synthesis and ring-opening reactions of related tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts under the influence of tertiary amines illustrate the complexity and reactivity of these molecules, which could be relevant for synthesizing structurally similar compounds (Jones & Phipps, 1976). Additionally, the synthesis of nickel complexes with multidentate nitrogen ligands demonstrates the utility of pyridine-based compounds in catalysis, potentially offering insights into the catalytic applications of similar compounds (Kermagoret & Braunstein, 2008).

Antimicrobial and Antimycobacterial Activity

Pyridine derivatives have been explored for their antimicrobial properties. Research on nicotinic acid hydrazide derivatives, including pyridine moieties, has demonstrated antimicrobial and antimycobacterial activities, suggesting potential therapeutic applications for structurally related compounds (R.V.Sidhaye et al., 2011).

Material Science and Molecular Docking

In the realm of material science, studies on the synthesis, crystal structure, and density functional theory (DFT) analysis of boric acid ester intermediates with benzene rings, including pyrrolidin-1-yl methanone compounds, offer insights into the physicochemical properties of these molecules. Such research underscores the importance of structural analysis in understanding the properties and potential applications of complex organic compounds (Huang et al., 2021). Moreover, the molecular docking study of pyridyl-pyrazolines as anticancer and antimicrobial agents exemplifies the application of computational methods to explore the biological activity of pyridine derivatives, indicating a potential pathway for investigating the bioactivity of the compound (Katariya et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antiproliferative activity against various cancer cell lines .

Mode of Action

It’s suggested that similar compounds induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, and induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3) .

Biochemical Pathways

The induction of parp-1 cleavage and activation of caspase 9 suggest that it may be involved in the apoptosis pathway .

Result of Action

The compound’s action results in the induction of cell death, as suggested by the activation of apoptotic enzymes and the fragmentation of LC3 . This suggests a complex action that combines antiproliferative effects with the induction of cell death .

Safety and Hazards

Propriétés

IUPAC Name |

pyridin-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c25-20(16-5-9-21-10-6-16)24-11-7-15(8-12-24)14-26-19-13-17-3-1-2-4-18(17)22-23-19/h5-6,9-10,13,15H,1-4,7-8,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMALCYJUPFAOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)

![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)

![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)

![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)

![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)